molecular formula C13H17NO2 B1316152 Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS No. 84827-40-7

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Cat. No.: B1316152
CAS No.: 84827-40-7
M. Wt: 219.28 g/mol
InChI Key: IDCLWTLFGKJVQO-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is an organic compound characterized by an ethyl ester group linked to an amino-substituted 2,3-dihydro-1H-indene core. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound’s structure combines a bicyclic indene scaffold with an amino-acetate moiety, making it a versatile intermediate in pharmaceutical and materials chemistry. Synthetically, it is often prepared via condensation reactions between 2,3-dihydro-1H-inden-5-amine and ethyl acetylsuccinate derivatives under controlled conditions .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLWTLFGKJVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575761
Record name Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-40-7
Record name Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Anticancer Properties

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly those that overexpress inhibitors of apoptosis (IAP) proteins. These compounds have shown effectiveness against various cancer types, including:

  • Neuroblastoma
  • Colorectal carcinoma
  • Ovarian carcinoma
  • Lung cancer (non-small cell lung cancer)

The mechanism involves inhibiting the binding of IAP proteins to caspases, which are critical for the apoptotic process. This inhibition can sensitize cancer cells to apoptotic signals, making them more susceptible to treatment .

DDR1 Inhibition

Another significant application of related compounds is their role as selective discoidin domain receptor 1 (DDR1) inhibitors. A study highlighted a series of 2-amino-2,3-dihydro-1H-indene derivatives that effectively inhibited DDR1 signaling pathways involved in cancer progression. One compound from this series exhibited a half-maximal inhibitory concentration (IC50) value of 14.9 nM and demonstrated promising results in vivo against pancreatic cancer models .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on a range of cancer cell lines demonstrated that this compound could significantly induce apoptosis when administered at specific concentrations. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates among resistant cancer cells.

Case Study 2: DDR1 Inhibition and Pancreatic Cancer
In an orthotopic mouse model of pancreatic cancer, a derivative compound showed substantial inhibition of tumor growth by targeting DDR1-mediated pathways. The study reported reduced tumor size and improved survival rates in treated mice compared to controls, highlighting the therapeutic potential of this class of compounds in aggressive cancers .

Mechanism of Action

The mechanism of action of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Amino vs. Hydroxy Groups: The presence of an amino group in this compound enhances its nucleophilicity compared to hydroxy-substituted analogs (e.g., Ethyl 2-(6-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate). This makes it more reactive in peptide coupling or alkylation reactions .
  • Methoxy Substitution : Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate exhibits increased lipophilicity due to the methoxy group, improving membrane permeability in biological systems .
  • Conjugated Systems : Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate’s conjugated double bond enables UV absorption and fluorescence, useful in materials science .

Biological Activity

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 84827-40-7
  • Synthesis : The compound can be synthesized through various chemical reactions involving indene derivatives and amino acids, typically yielding a product with significant purity (>97%) .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. In a pharmacological screening using the maximal electroshock seizure (MES) model, several synthesized compounds including this one were evaluated for their protective effects against induced seizures.

Compound CodeDose (mg/kg i.p.)MES Protection (n=6)NeurotoxicityED50 (mg/kg)
7f304021.7
7g305018.5
7c306430.0
Phenytoin---Reference

The compound denoted as 7f, which corresponds to this compound, exhibited good anticonvulsant activity with minimal neurotoxicity compared to the reference drug Phenytoin .

The biological activity of this compound is thought to be influenced by its ability to interact with specific binding sites in the central nervous system. The presence of hydrophobic groups and hydrogen bond donors in its structure enhances its affinity for target receptors involved in seizure activity modulation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds to understand their biological potential better:

  • Study on Anticonvulsant Compounds : A study reported that various derivatives of indene-based amines showed significant anticonvulsant properties. The study emphasized the importance of hydrophobic interactions and hydrogen bonding in enhancing biological activity .
  • In Silico Studies : Computational modeling has been utilized to predict the pharmacophore features necessary for anticonvulsant activity. This compound was included in these models due to its promising profile .
  • Comparative Analysis : Research comparing amine-linked compounds to their amide counterparts revealed that the former exhibited superior biological activity. This compound falls into this category, suggesting that modifications in molecular structure can significantly impact efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate?

  • Methodological Answer : A reported synthesis involves reacting 2,3-dihydro-1H-inden-5-amine with dimethyl acetylsuccinate under vacuum (3 mbar) for 72 hours, followed by purification via flash chromatography using a gradient of ethyl acetate (0–20%) in heptane. This yields the compound as a deep orange oil with a 48% yield . Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC.

Q. How is flash chromatography applied in purifying this compound?

  • Methodological Answer : Post-synthesis, impurities are removed using silica gel flash chromatography. A gradient elution (heptane to 20% ethyl acetate) enhances separation efficiency. Fractions are analyzed by TLC, and the target compound is isolated based on polarity differences. This method balances cost and resolution for lab-scale purification .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify functional groups (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at ~170 ppm).
  • GC-MS : Confirms molecular ion peaks and fragmentation patterns. Ethyl acetate extracts (common in GC-MS workflows) require derivatization if volatility is low .

  • IR : Validates amine (-NH) and ester (C=O) stretches (~3350 cm1^{-1} and ~1740 cm1^{-1}, respectively).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Stoichiometry : Adjusting the amine-to-ester ratio (e.g., excess 2,3-dihydro-1H-inden-5-amine) may reduce side reactions.
  • Catalysis : Introducing Lewis acids (e.g., ZnCl2_2) or bases (e.g., DMAP) could accelerate condensation.
  • Solvent/Vacuum : Replacing static vacuum with dynamic vacuum (rotary evaporation) improves byproduct removal. Yield tracking via HPLC or 1H^1 \text{H}-NMR quantitation is advised .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) determines bond lengths/angles and confirms stereochemistry. Crystals are grown via slow evaporation in ethyl acetate/heptane. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate 1H^1 \text{H}-13C^{13}\text{C} couplings to assign overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (software: Gaussian, ORCA).
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled amines to trace amine-related peaks .

Q. How does ethyl acetate enhance extraction efficiency in isolating this compound?

  • Methodological Answer : Ethyl acetate’s moderate polarity (log P ~0.7) selectively extracts the compound from aqueous layers. Post-reaction, liquid-liquid extraction (3× volumes, pH ~7) maximizes recovery. Centrifugation or salting-out (NaCl) improves phase separation. Purity is verified via HPLC .

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